molecular formula C26H20N2O6 B2401864 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione CAS No. 860650-44-8

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione

Cat. No.: B2401864
CAS No.: 860650-44-8
M. Wt: 456.454
InChI Key: IRTLTDPBGXIXRJ-UHFFFAOYSA-N
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Description

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of two isoindole-1,3-dione groups connected via an ethoxyphenoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common method involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)phenol to form the intermediate, which is then reacted with another equivalent of phthalic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione groups connected by an ethoxyphenoxy bridge, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c29-23-19-5-1-2-6-20(19)24(30)27(23)13-15-33-17-9-11-18(12-10-17)34-16-14-28-25(31)21-7-3-4-8-22(21)26(28)32/h1-12H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLTDPBGXIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)OCCN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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